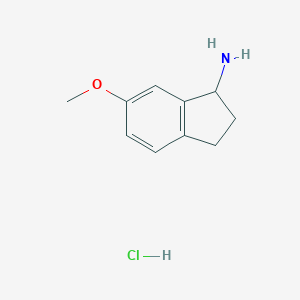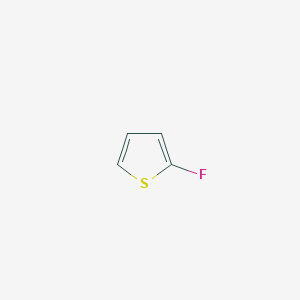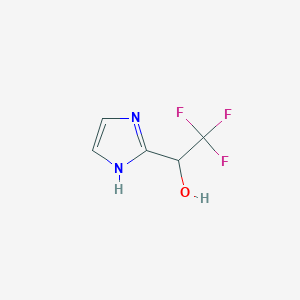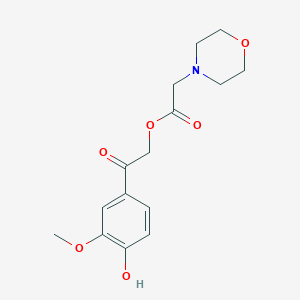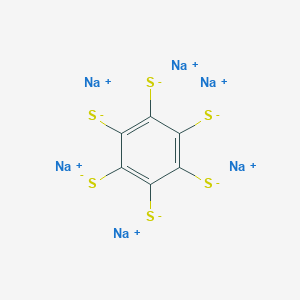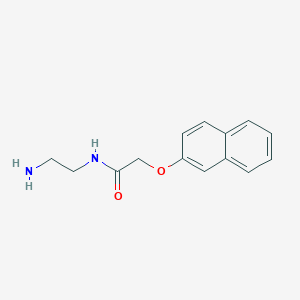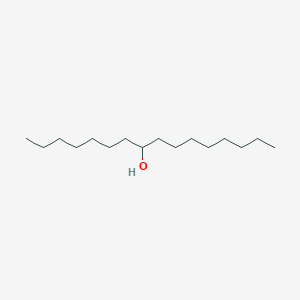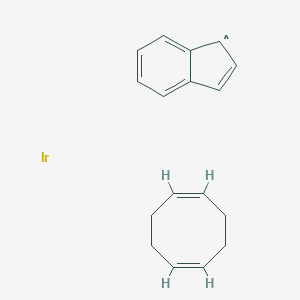![molecular formula C8H15NO3 B033925 methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate CAS No. 106568-37-0](/img/structure/B33925.png)
methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate, also known as JNJ-63533054, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in the metabolism of endocannabinoids. The inhibition of FAAH by JNJ-63533054 has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the treatment of various medical conditions.
作用机制
Methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate works by inhibiting the enzyme FAAH, which plays a key role in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, producing a variety of physiological effects. FAAH is responsible for breaking down endocannabinoids, thereby regulating their activity. Inhibition of FAAH by methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate leads to an increase in endocannabinoid levels, which in turn produces a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate are primarily due to its inhibition of FAAH. By increasing endocannabinoid levels, methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate produces a variety of effects, including anti-inflammatory, analgesic, anxiolytic, and antidepressant effects. Additionally, methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate is its selectivity for FAAH, which minimizes off-target effects. Additionally, methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate has been shown to have good pharmacokinetic properties, making it suitable for use in animal models and potentially in humans. However, one limitation of methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate is its relatively short half-life, which may limit its effectiveness in some applications.
未来方向
There are many potential future directions for the study of methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate. One area of interest is the potential use of methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate may have potential applications in the treatment of pain, anxiety, and depression. Further research is needed to fully understand the potential of methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate in these areas and to develop effective treatment strategies.
合成方法
The synthesis of methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate involves the condensation of 3-hydroxypropylcyclopropane with methyl isocyanate in the presence of a base catalyst. The resulting product is then purified by column chromatography to yield the final compound. This synthesis method has been optimized to produce high yields of methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate with excellent purity.
科学研究应用
Methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate has been extensively studied for its potential applications in the field of medicine. The inhibition of FAAH by methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects, making it a promising candidate for the treatment of various medical conditions. Additionally, methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
106568-37-0 |
|---|---|
分子式 |
C8H15NO3 |
分子量 |
173.21 g/mol |
IUPAC 名称 |
methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C8H15NO3/c1-12-7(11)9-8(4-5-8)3-2-6-10/h10H,2-6H2,1H3,(H,9,11) |
InChI 键 |
HWRKMEAQDCNNET-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1(CC1)CCCO |
规范 SMILES |
COC(=O)NC1(CC1)CCCO |
同义词 |
Carbamic acid, [1-(3-hydroxypropyl)cyclopropyl]-, methyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



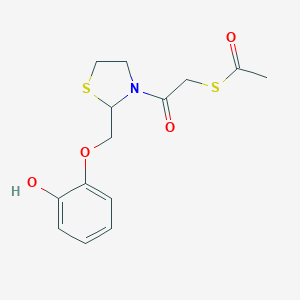
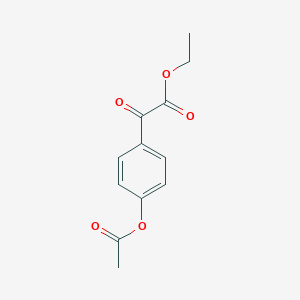
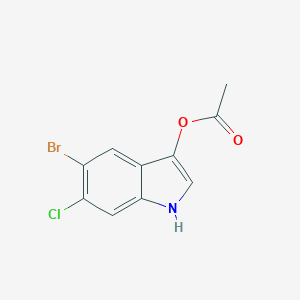
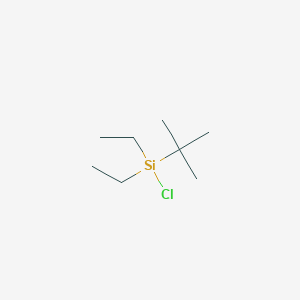
![4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate](/img/structure/B33850.png)
